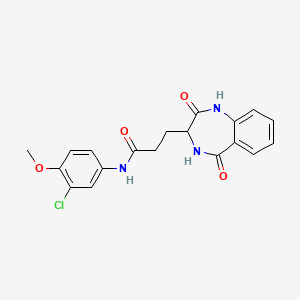![molecular formula C21H22F3NO3 B14937815 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14937815.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a tetrahydropyran ring, a methoxyphenyl group, and a trifluorophenyl acetamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide involves multiple steps. One common method starts with the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate, followed by cyclization to form oxadiazole derivatives . The key intermediate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride, is prepared by reacting the corresponding acid with thionyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on bacterial cell walls, disrupting their integrity and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride
- N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid
- Ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate
Uniqueness
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide is unique due to its combination of a tetrahydropyran ring, methoxyphenyl group, and trifluorophenyl acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H22F3NO3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C21H22F3NO3/c1-27-16-4-2-15(3-5-16)21(6-8-28-9-7-21)13-25-20(26)11-14-10-18(23)19(24)12-17(14)22/h2-5,10,12H,6-9,11,13H2,1H3,(H,25,26) |
InChI Key |
IMDDGXZDPMZBQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14937735.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B14937736.png)
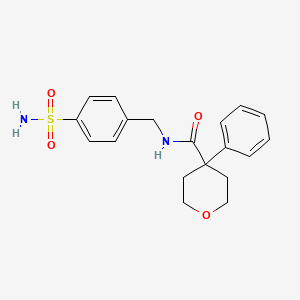
![N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B14937749.png)
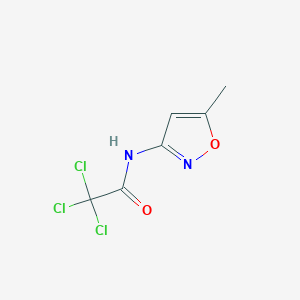
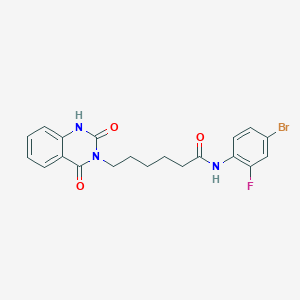
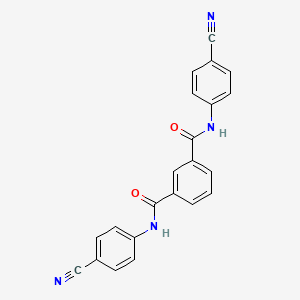
![4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14937763.png)
![Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate](/img/structure/B14937767.png)
![4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B14937773.png)
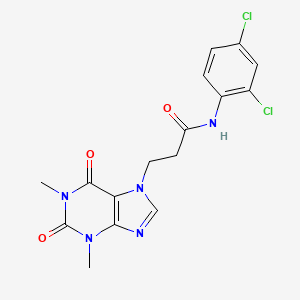
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14937789.png)
![methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B14937790.png)
